Furocaespitane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51847-78-0 |
|---|---|
Molecular Formula |
C12H16BrClO |
Molecular Weight |
291.61 g/mol |
IUPAC Name |
3-[(1S,3S,4S)-3-bromo-4-chloro-4-methylcyclohexyl]-2-methylfuran |
InChI |
InChI=1S/C12H16BrClO/c1-8-10(4-6-15-8)9-3-5-12(2,14)11(13)7-9/h4,6,9,11H,3,5,7H2,1-2H3/t9-,11-,12-/m0/s1 |
InChI Key |
PIJSECHHFPTCLU-DLOVCJGASA-N |
SMILES |
CC1=C(C=CO1)C2CCC(C(C2)Br)(C)Cl |
Isomeric SMILES |
CC1=C(C=CO1)[C@H]2CC[C@]([C@H](C2)Br)(C)Cl |
Canonical SMILES |
CC1=C(C=CO1)C2CCC(C(C2)Br)(C)Cl |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Furocaespitane
Occurrence and Sequestration in Marine Molluscs
Isolation Techniques for Furocaespitane from Molluscan Tissues
This compound has been successfully isolated from the tissues of marine mollusks, most notably the sea hare Aplysia dactylomela. nih.govnih.gov Sea hares are herbivorous mollusks known to accumulate and sequester secondary metabolites from their diet, which primarily consists of red algae like Laurencia. mdpi.comnih.govnih.gov This dietary sequestration serves as a chemical defense mechanism for the soft-bodied sea hares. mdpi.com
The isolation of this compound from Aplysia dactylomela typically involves the following steps:
Collection and Dissection : Specimens of A. dactylomela are collected from their natural habitat. The digestive gland, a primary site for the accumulation of dietary metabolites, is often dissected and processed separately. nih.govnih.gov
Extraction : The molluscan tissues or specific organs are subjected to extraction with organic solvents. Studies have reported the use of crude organic extracts or more specific solvents like isopropyl alcohol to obtain the secondary metabolites. nih.govnih.gov
Purification and Analysis : The resulting crude extract is a complex mixture of compounds. This compound is separated and purified from this mixture using chromatographic methods. The final identification and structural elucidation are confirmed using spectroscopic techniques, including ¹H-NMR and ¹³C-NMR analysis. laurencia-database.jpresearchgate.net
In one study, this compound was isolated from three distinct samples of Aplysia dactylomela from Tenerife, where it was found alongside a suite of other known Laurencia metabolites, providing strong evidence of its dietary origin. nih.govlaurencia-database.jp
Comparative Analysis of this compound Occurrence Across Diverse Marine Organisms
The occurrence of this compound provides a clear example of the transfer of secondary metabolites through the marine food chain. The compound is biosynthesized by red algae of the genus Laurencia and is subsequently found in herbivores that graze on these algae, such as the sea hare Aplysia dactylomela. mdpi.comnih.gov
The presence of this compound and other structurally similar compounds, such as caespitol (B1253201), isocaespitol (B1255567), and caespitane, in both Laurencia species and Aplysia dactylomela highlights this predator-prey relationship. sibran.runih.govnih.gov The sea hare does not simply accumulate these compounds but can also modify them, leading to a diverse array of metabolites within its tissues. nih.gov However, the isolation of unmodified algal metabolites like this compound from sea hares is common. nih.govnih.gov
The comparative analysis reveals that this compound's distribution is not widespread but is concentrated in specific organisms linked by a direct dietary relationship. While Laurencia caespitosa is the original producer dntb.gov.uadntb.gov.ua, Aplysia dactylomela acts as a biological reservoir, accumulating the compound for its own defense. mdpi.comnih.gov Studies on various populations of A. dactylomela have consistently identified this compound among the suite of sequestered chemicals, confirming its role as a marker for a Laurencia-based diet. nih.govnih.govresearchgate.netresearchgate.net
The following table summarizes the key marine organisms from which this compound has been isolated and some of the co-occurring metabolites, illustrating the shared chemical profile between the alga and the mollusk.
| Organism | Class | Phylum | Notable Co-occurring Metabolites | Reference |
| Laurencia caespitosa | Florideophyceae (Red Algae) | Rhodophyta | Isofu rocaespitane, Caespitol, Isocaespitol, Caespitane, Laucapyranoids | sibran.rudntb.gov.ua |
| Aplysia dactylomela | Gastropoda (Sea Hare) | Mollusca | Caespitol, Caespitane, Caespitenone, Laucapyranoid A, Furocaespitanelactol | nih.govnih.gov |
Advanced Structural Elucidation and Stereochemical Studies of Furocaespitane
Chiral Analysis and Absolute Stereochemistry Determination
X-ray Crystallographic Analysis for Definitive Structural and Stereochemical Proof
The definitive three-dimensional structure and absolute stereochemistry of furocaespitane and its related compounds were unequivocally established through single-crystal X-ray diffraction analysis. researchgate.netdntb.gov.ua While spectroscopic methods provided initial data, they were insufficient for unambiguous stereochemical assignment. ull.es The breakthrough came from the X-ray analysis of caespitol (B1253201) (a related halogenated sesquiterpene) and its derivatives. researchgate.netiupac.org
Although the structures of caespitol and isocaespitol (B1255567) were determined by X-ray crystallography, their absolute configurations could not be definitively assigned by this method alone due to small differences between Friedel pairs. ull.es To resolve this ambiguity, the exciton (B1674681) chirality method was employed. ull.es This involved chemically derivatizing caespitol and isocaespitol into their respective p-bromobenzoates. The subsequent analysis of the circular dichroism (CD) spectra of these derivatives provided the necessary data to confirm the absolute configurations. ull.es
The X-ray crystallographic analysis of a bromo-derivative was particularly crucial. dntb.gov.ua The presence of the heavy bromine atom facilitates the solving of the phase problem in crystallography, allowing for a precise determination of the molecular structure. This body of work on closely related compounds provided the definitive structural and stereochemical proof, confirming this compound as a bisabolane-type sesquiterpenoid. dntb.gov.uaresearchgate.net
Challenges and Pitfalls Encountered in this compound Structural Elucidation
The structural elucidation of this compound presented several challenges, characteristic of complex natural products, particularly those with multiple chiral centers and reactive functional groups. nih.govjeolusa.com Initial structure assignments relied heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.govrfi.ac.uk However, these techniques alone often leave ambiguities, especially concerning stereochemistry.
A significant pitfall in the study of related bisabolane (B3257923) sesquiterpenes like caespitol was the initial inability of X-ray crystallography to unambiguously determine the absolute configuration on its own. ull.es This limitation necessitated the use of complementary techniques like circular dichroism, highlighting that even powerful methods like X-ray analysis can have constraints that require a multi-faceted approach. ull.es
Furthermore, the inherent instability and potential for chemical rearrangement of halogenated terpenes can complicate structural analysis. nih.gov Such challenges underscore the evolution of structural elucidation from a singular reliance on one or two techniques to an integrated approach. Modern strategies often combine high-field NMR, high-resolution mass spectrometry, and computational methods to complement and validate findings from X-ray crystallography, thereby avoiding the pitfalls of earlier studies. nih.govmdpi.com
Structural Relationship of this compound to Related Bisabolane-Type Sesquiterpenoids and Degraded C12 Metabolites
This compound is a member of the bisabolane-type sesquiterpenoids, a large and diverse class of natural products derived from the cyclization of a geranyl cation. researchgate.netfrontiersin.org These compounds are frequently isolated from marine organisms, especially red algae of the genus Laurencia. dntb.gov.uaresearchgate.net
This compound is structurally and biosynthetically linked to other well-known bisabolenes isolated from the same sources, such as caespitol and isocaespitol . researchgate.netiupac.orgresearchgate.net These compounds share the same core carbon skeleton, differing in their functional groups and stereochemistry. Caespitol, for instance, is a halogenated alcohol, and its structure was revised and correlated with isocaespitol, demonstrating the close relationship and potential for interconversion or common biosynthetic origin. researchgate.netiupac.org this compound can be considered a furan-containing derivative within this family. dntb.gov.uaresearchgate.net
Biosynthetic Pathways and Enzymology of Furocaespitane
General Principles of Marine Halogenated Natural Product Biosynthesis
The marine environment is a prolific source of halogenated natural products, with organisms evolving specialized enzymatic machinery to incorporate halides from seawater into organic molecules. imperial.ac.ukresearchgate.net Marine algae, sponges, and bacteria are particularly known for producing a vast array of chlorinated and brominated compounds. mdpi.comnih.gov Although chloride is more abundant in seawater, brominated metabolites are surprisingly common, which is often attributed to the lower oxidation potential of bromide, making it easier for enzymes to utilize. mdpi.com
The biosynthesis of these compounds is largely mediated by a class of enzymes known as haloperoxidases. frontiersin.orgmdpi.com These enzymes catalyze the oxidation of halide ions (X⁻) using hydrogen peroxide (H₂O₂), generating a reactive halogenating species, often described as a hypohalous acid equivalent (HOX) or an enzyme-bound halogen atom. mdpi.comacs.org This species then electrophilically attacks an electron-rich substrate, such as a double bond or an aromatic ring, to form a new carbon-halogen bond. escholarship.org This enzymatic halogenation is a key step in the biosynthesis of many bioactive molecules, providing chemical defense and signaling functions for the producing organism. frontiersin.org
Proposed Biogenetic Route to the Furocaespitane Skeleton
The biosynthesis of this compound, a sesquiterpene furan (B31954), is believed to follow a pathway that begins with a common terpenoid precursor and proceeds through a series of complex cyclization and functionalization steps. researchgate.net
Like all sesquiterpenoids, the carbon skeleton of this compound originates from Farnesyl Pyrophosphate (FPP). mdpi.com FPP is a C15 isoprenoid intermediate formed in the central terpene metabolic pathway. plos.org The biosynthesis of FPP begins with the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.comwikipedia.org
These C5 units are synthesized via either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. mdpi.com A molecule of DMAPP is condensed with two molecules of IPP in sequential head-to-tail additions, catalyzed by the enzyme Farnesyl Pyrophosphate Synthase (FPPS), to yield the linear C15 precursor, (E,E)-FPP. plos.orgresearchgate.net This FPP molecule is the universal substrate for sesquiterpene synthases, which initiate the cyclization cascades that generate the vast diversity of sesquiterpene skeletons. mdpi.com
The formation of the characteristic bisabolene (B7822174) core of this compound is initiated by a sesquiterpene synthase. This enzyme catalyzes the ionization of the pyrophosphate group from FPP, generating a farnesyl carbocation. This cation then undergoes a series of cyclizations and rearrangements. For bisabolene-type structures, this involves the formation of a six-membered ring, leading to a bisabolyl cation intermediate. researchgate.netnih.gov
The formation of the furan ring is a subsequent oxidative modification. While the specific enzymes in Laurencia species are not fully characterized, mechanisms have been proposed based on furanoditerpenoid biosynthesis in other organisms. researchgate.netnih.gov One plausible hypothesis involves the cytochrome P450-catalyzed oxidation of the terminal isopropylidene group of the bisabolene side chain. researchgate.net This process may proceed through allylic oxidation to an alcohol, further oxidation to an aldehyde, and subsequent intramolecular cyclization followed by dehydration to yield the stable aromatic furan ring. researchgate.netacs.org
A unifying hypothesis for the biogenesis of many halogenated bisabolene-type sesquiterpenes from Laurencia, including this compound and the related compound Caespitol (B1253201), involves the formation of a common halogenated epoxide intermediate. imperial.ac.uknih.gov This theory suggests that the initial bromonium ion, formed from the electrophilic attack of enzymatically generated Br⁺ on a double bond of the bisabolene precursor, is intramolecularly trapped by a hydroxyl group to form a bromo-epoxide or a related cyclic ether. nih.gov
This halogenated epoxide is a key branching point. It can be subsequently opened by a nucleophilic attack from a chloride ion, leading to the incorporation of both bromine and chlorine, as seen in this compound and Caespitol. nih.gov This proposed mechanism elegantly explains the origin and stereochemistry of the diverse halogenated patterns observed in this family of marine natural products. imperial.ac.uk
Enzymatic Basis of Halogenation in Marine Organisms
The key enzymes responsible for incorporating halogen atoms into natural products in marine organisms are haloperoxidases. mdpi.comfrontiersin.org These enzymes are broadly categorized based on their prosthetic group or cofactor.
Vanadium-Dependent Haloperoxidases (V-HPOs): These are particularly abundant in marine algae and are considered the primary catalysts for halogenation in this phylum. frontiersin.orgacs.org Vanadium bromoperoxidases (V-BPOs) are especially common. The catalytic cycle involves the oxidation of the vanadium(V) cofactor by hydrogen peroxide to form a peroxo-vanadium(V) species. This activated complex then oxidizes a halide ion (like Br⁻) to generate a reactive electrophilic halogenating species, which subsequently halogenates the organic substrate. frontiersin.org
Heme-Dependent Haloperoxidases: These enzymes utilize a heme iron cofactor. They are also capable of oxidizing halides in the presence of H₂O₂. While found in some marine organisms, V-HPOs are more frequently associated with algal secondary metabolism. acs.org
Flavin-Dependent Halogenases (FDHs): These enzymes use a reduced flavin adenine (B156593) dinucleotide (FADH₂) and molecular oxygen to generate a reactive hypohalous acid intermediate. They are known for their high regioselectivity, often achieved by binding the substrate in a specific orientation within the active site. acs.orgescholarship.org
In the context of this compound biosynthesis by Laurencia algae, vanadium-dependent bromoperoxidases are the most likely enzymatic agents driving the crucial halogenation steps. frontiersin.orgacs.org
Characterization and Role of Vanadium-Dependent Haloperoxidases (V-HPOs) in Halide Oxidation
Vanadium-dependent haloperoxidases (V-HPOs) are a unique family of enzymes that facilitate the incorporation of halogens into organic substrates. nih.govresearchgate.net These enzymes are found widely in marine macroalgae, including red and brown algae. mdpi.com V-HPOs utilize a vanadate (B1173111) ion (V(V)) as a prosthetic group or cofactor, which is located in the enzyme's active site. researchgate.netresearchgate.netnih.gov The vanadate is anchored to the protein via a covalent bond to the imidazole (B134444) ring of a conserved histidine residue and is further stabilized by an extensive network of hydrogen bonds with nearby amino acid residues. nih.govasm.org
V-HPOs, particularly vanadium-dependent bromoperoxidases (V-BPOs) which are prevalent in red algae, exhibit remarkable stability. tandfonline.com They can function effectively across a broad pH range (typically 4-10) and show high resistance to temperature, with some enzymes remaining stable at temperatures as high as 80°C. frontiersin.orgscienceasia.org
Investigation of Haloperoxidase Substrate Specificity and Catalytic Mechanisms
Historically, V-HPOs were considered to lack significant substrate specificity and regioselectivity. nih.gov However, emerging research demonstrates their crucial and specific role in the biosynthesis of complex halogenated natural products. nih.gov V-HPOs can act as noncanonical terpene synthases by catalyzing halonium-induced cyclization of terpene substrates. nih.gov
The catalytic mechanism involves the initial formation of the peroxo-vanadate species in the active site. frontiersin.org This species then oxidizes a halide ion. asm.org The resulting electrophilic halogen can react with electron-rich organic substrates, such as the double bonds found in terpene precursors. nih.gov This can trigger regio- and enantioselective cyclization cascades, leading to the formation of complex cyclic structures. nih.gov
A key example of this function is the V-BPO-catalyzed reaction with the sesquiterpene nerolidol. nih.govacs.org Studies have shown that V-BPOs from several red algae, including Laurencia species, catalyze the asymmetric bromination and cyclization of (E)-(+)-nerolidol. nih.govacs.org The enzyme generates an electrophilic bromine species that attacks a terminal double bond of nerolidol, initiating a cyclization that results in the formation of snyderol diastereomers and other cyclic ethers like 3-bromo-8-epicaparrapi oxide. nih.govacs.org This demonstrates that V-BPOs are not just halogenating agents but can also control complex cyclization reactions that form the core skeletons of many marine terpenes. nih.govacs.org The kinetic properties of these enzymes have been studied, with V-BPO from Laurencia okamurae showing Kₘ values of 0.29 mM for bromide (Br⁻) and 0.027 mM for hydrogen peroxide (H₂O₂). tandfonline.com
Biosynthetic Linkages of this compound to Other Laurencia Metabolites
This compound is a halogenated bisabolene-type sesquiterpene. researchgate.netresearchgate.net Its biosynthesis is intricately linked to that of other structurally related metabolites isolated from Laurencia and the sea hares that graze on them, such as caespitol, isocaespitol (B1255567), and caespitenone. researchgate.netmdpi.comnih.gov The co-isolation of these compounds suggests they share a common biogenetic origin from a shared precursor. mdpi.comnih.gov
The proposed biosynthetic pathway is thought to begin with the cyclization of a farnesyl diphosphate (B83284) (FPP) precursor to form a bisabolene-type carbocation. researchgate.netresearchgate.net This initial cyclization is likely catalyzed by a terpene synthase. Subsequent enzymatic steps, driven by V-HPOs, introduce halogens. The electrophilic halogenation of a double bond in the bisabolene intermediate can trigger further cyclizations and rearrangements, leading to the characteristic bicyclic core of compounds like caespitol. researchgate.net It has been proposed that a halogenated epoxide intermediate could be a key branching point in the pathway, leading to the diversity of bisabolene-type metabolites found in Laurencia. researchgate.net
The formation of the furan ring in this compound likely represents a later-stage modification of a caespitane-type intermediate. While the precise enzymatic steps are not fully elucidated, the structural relationship strongly implies a shared pathway where this compound arises from further oxidation and cyclization of a precursor common to caespitol and its isomers. dntb.gov.uaresearchgate.net The discovery of tricyclic oxonium ions as key reactive intermediates in the biosynthesis of other Laurencia acetogenins (B1209576) and ethers lends weight to the idea that complex, enzyme-mediated cyclizations and rearrangements are central to the formation of these intricate structures. nih.govnih.gov
Comparative Biosynthetic Analysis with Structurally Related Compounds from Diverse Marine Phyla
The biosynthesis of halogenated compounds is not exclusive to red algae, and comparing the strategies used by different marine phyla provides insight into the convergent evolution of these pathways. Marine microorganisms, including bacteria and fungi, are also prolific producers of halogenated natural products. researchgate.net
In Laurencia, the key halogenating enzymes are V-HPOs, which generate an electrophilic halogen species that often initiates a cyclization cascade in a terpene precursor. nih.govacs.org This mechanism, where the halogenase acts as a noncanonical terpene synthase, is a hallmark of this pathway. nih.gov
In contrast, many marine bacteria employ different enzymatic machinery for halogenation. A common strategy involves flavin-dependent halogenases or non-heme iron(II)/α-ketoglutarate-dependent halogenases. nih.govresearchgate.net These enzymes typically halogenate a substrate that is tethered to a carrier protein as part of a larger biosynthetic assembly line, such as in polyketide or non-ribosomal peptide synthesis. nih.govbeilstein-journals.org For example, the trichloromethyl group of barbamide, produced by a marine cyanobacterium, is installed by two sequential non-heme iron halogenases. nih.gov This represents a fundamentally different approach from the V-HPO-mediated pathway in Laurencia, where the halogenation event on a free substrate triggers the primary skeletal construction. nih.govnih.gov
Fungi also produce a variety of halogenated metabolites. researchgate.net While some fungi possess V-HPOs, their role is often associated with producing hypohalous acids as antimicrobial agents rather than intricate, substrate-specific cyclizations. nih.gov The biosynthesis of furan-containing natural products in other organisms, such as the furan fatty acids in bacteria, also follows distinct pathways involving methylation, desaturation, and oxygenation by specialized enzymes, which differs significantly from the presumed terpene-cyclization route to this compound. nih.gov
This comparative view highlights the diverse enzymatic solutions that have evolved in marine ecosystems to harness abundant halides for the synthesis of structurally complex and biologically active molecules.
Chemical Synthesis and Derivatization Strategies for Furocaespitane
Total Synthesis Approaches to Furocaespitane and its Stereoisomers
While a formal total synthesis of this compound has yet to be reported in detail, the extensive work on the broader family of halogenated chamigrene sesquiterpenes provides a clear and logical roadmap for its construction. nih.govnih.govdicp.ac.cn These efforts have established powerful strategies for assembling the core structure and installing the requisite functional groups with precise stereochemical control.
Retrosynthetic Analysis of the this compound Molecular Architecture
A logical retrosynthetic analysis of this compound ( 1 ) begins by disconnecting the furan (B31954) moiety, a common strategy in the synthesis of related furanosesquiterpenes. mdpi.comnih.gov This leads back to a halogenated chamigrene core intermediate. The key challenge lies in the stereocontrolled formation of the spiro[5.5]undecane skeleton and the introduction of the vicinal chloro and bromo substituents.
A plausible biomimetic approach, inspired by the proposed biosynthesis of chamigrenes, involves a stereospecific bromopolyene cyclization. nih.govnih.gov This strategy envisions a linear polyene precursor, which, upon initiation by an electrophilic bromine source, undergoes a cascade cyclization to form the spirocyclic core. A key disconnection, therefore, is the C6-C7 bond of the cyclohexene (B86901) ring, leading back to an acyclic or macrocyclic precursor. An alternative disconnection targets the spirocyclic junction itself, suggesting a conjugate addition or similar cyclization to form the six-membered rings onto a pre-existing cyclopentane (B165970) or cyclohexane (B81311) fragment.
The furan ring can be envisioned as being installed late in the synthesis via the alkylation of a suitable enolate with a furan-containing electrophile or through the cyclization of a precursor bearing a masked 1,4-dicarbonyl functionality. msu.edu This leads to key building blocks such as a halogenated spiro-ketone and a functionalized furan fragment.
Key Retrosynthetic Disconnections for this compound
| Target Molecule | Key Intermediate(s) | Precursor(s) | Synthetic Strategy |
|---|---|---|---|
| This compound ( 1 ) | Halogenated Chamigrene Core | Acyclic Polyene | Bromonium-ion initiated cyclization |
Development of Stereoselective Synthetic Methodologies for Furan Annulation and Halogenation
Furan Annulation: The construction of the furan-fused system is a critical aspect of synthesizing this compound and its relatives. Strategies developed for other marine furanosesquiterpenes, such as the pallescensins, are highly relevant. mdpi.comnih.gov A common approach involves the coupling of a C10 cyclogeranyl-type moiety with a C5 furan-containing unit. For this compound, this would translate to the reaction of an enolate derived from a chamigrene ketone intermediate with an electrophile like 3-(chloromethyl)furan, followed by necessary manipulations. mdpi.com Another powerful method involves an anionic oxy-Cope rearrangement of a precursor assembled from a bicyclic ketone and 3-bromofuran, which has been successfully used to prepare (+)-pallescensin A. msu.edu
Stereoselective Halogenation: The precise installation of the chlorine and bromine atoms on the cyclohexane ring is arguably the most significant stereochemical challenge. The anti-diaxial arrangement of the halogens in many related natural products suggests a mechanism involving a cyclic halonium ion intermediate. nih.gov A general and powerful strategy for the enantioselective synthesis of brominated chamigrenes involves a stereospecific bromopolyene cyclization initiated by the solvolysis of an enantiomerically enriched vicinal bromochloride. nih.govnih.gov This method not only constructs the spirocyclic core but also sets the stereochemistry of the halogenated carbon centers in a single, efficient step. The required enantiopure bromochloride can be accessed through asymmetric catalytic methods, such as a titanium-based bromochlorination of an allylic alcohol. dicp.ac.cn
Challenges and Innovations in this compound Total Synthesis
The total synthesis of this compound is fraught with challenges that demand innovative solutions.
Spirocyclic Core Construction: Assembling the sterically congested spiro[5.5]undecane system with control over the quaternary carbon stereocenter is a primary hurdle.
Stereo- and Regiocontrol of Halogenation: Introducing both bromine and chlorine onto the flexible six-membered ring with the correct relative and absolute stereochemistry is non-trivial. Competing reaction pathways and the formation of multiple diastereomers are significant risks.
End-Game Strategy: The late-stage introduction of the furan ring onto a complex, sterically hindered core requires robust and high-yielding reactions.
The major innovation in the field has been the development of unified synthetic strategies that can be applied to multiple members of the halogenated chamigrene family. nih.govnih.gov The use of bromopolyene cyclizations that mimic the proposed biosynthetic pathway represents a paradigm shift from more traditional, stepwise approaches. nih.govdicp.ac.cn This biomimetic strategy elegantly solves the problem of both core construction and stereocontrol simultaneously, providing rapid access to the complex molecular architecture of these marine natural products.
Semisynthesis and Chemical Modification of Natural this compound
Given the scarcity of this compound from natural sources, its chemical modification is primarily a theoretical exercise aimed at exploring its chemical reactivity and generating analogues for biological evaluation. Such studies are crucial for understanding structure-activity relationships (SAR). mdpi.com
Design and Execution of Derivatization Approaches for Structural Analogue Generation
The this compound structure offers several handles for chemical modification. The design of derivatization strategies would target the key functional groups to probe their importance for any observed biological activity.
Furan Ring Modification: The furan moiety could be selectively hydrogenated to the corresponding tetrahydrofuran (B95107) analogue. It could also participate in Diels-Alder reactions, offering a route to complex, bridged structures.
Alkene Modification: The exocyclic double bond is a prime site for derivatization. Reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation would yield a variety of oxygenated analogues.
Halogen Modification: The vicinal dihalide motif could potentially undergo elimination reactions under basic conditions to introduce an additional double bond into the cyclohexane ring.
The execution of these transformations would require careful selection of reagents to ensure chemoselectivity, avoiding unwanted reactions at other sites in the molecule.
Potential Derivatization Reactions of this compound
| Target Site | Reaction Type | Potential Product |
|---|---|---|
| Furan Ring | Catalytic Hydrogenation | Tetrahydrothis compound |
| Exocyclic Double Bond | Epoxidation (e.g., with m-CPBA) | This compound epoxide |
| Exocyclic Double Bond | Dihydroxylation (e.g., with OsO₄) | This compound diol |
Exploration of this compound Chemical Transformations (e.g., oxidative, reductive, halogenative)
Exploring the broader chemical reactivity of this compound provides further avenues for creating diverse analogues.
Oxidative Transformations: Besides epoxidation of the alkene, oxidative cleavage of the double bond (e.g., ozonolysis) could convert the exocyclic methylene (B1212753) into a ketone. openstax.org Oxidative conditions that target the furan ring could lead to ring-opened products or rearranged skeletons, a transformation seen in other furanosesquiterpenes. researchgate.net The allylic C-8 position could also be a target for oxidation to introduce a hydroxyl or carbonyl group. nih.gov
Reductive Transformations: Catalytic hydrogenation could reduce the exocyclic double bond in addition to the furan ring, leading to a fully saturated chamigrene core. Reductive dehalogenation, using reagents like zinc dust or samarium diiodide, could selectively or fully remove the chlorine and bromine atoms, providing access to the non-halogenated furan-chamigrene scaffold. openstax.org
Halogenative Transformations: Further halogenation could be explored. For instance, the addition of bromine or chlorine across the exocyclic double bond would yield tetra-halogenated analogues. Halogen-metal exchange followed by quenching with an electrophile could allow for functionalization at the halogen-bearing carbons, although this would be a challenging transformation. Such reactions are often performed on simpler substrates but provide a conceptual basis for modifying complex molecules. savemyexams.comsavemyexams.com
Biomimetic Synthesis Approaches Reflecting Natural Biogenesis and Chemical Transformations
Biomimetic synthesis, a strategy wherein laboratory synthesis is designed to mimic a proposed biosynthetic pathway, offers an elegant and often efficient route to complex natural products. For a molecule like this compound, understanding its natural formation within the red algae of the Laurencia genus provides a logical blueprint for its chemical synthesis. This approach not only facilitates the construction of the intricate halogenated and spirocyclic core but also provides insights into the chemical transformations that nature employs.
The proposed biogenesis of this compound and related halogenated chamigrenes is believed to originate from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). acs.orgnih.gov The process is initiated by terpene cyclase enzymes that catalyze the ionization of FPP and its cyclization into a key bisabolene-type carbocation intermediate. researchgate.net It is from this monocyclic cation that the characteristic spiro[5.5]undecane skeleton of chamigrenes is formed.
A key transformation in the biosynthesis of halogenated marine terpenes is the involvement of haloperoxidase enzymes. researchgate.net In the case of chamigrenes, a bromonium ion (Br+) is thought to initiate a second cyclization of the bisabolene (B7822174) intermediate, leading to the formation of the spirocyclic core. This cascade reaction is a hallmark of chamigrene biogenesis and a primary target for replication in a biomimetic synthesis. researchgate.netmdpi.com Following the construction of the carbon skeleton, further enzymatic tailoring, including chlorination and oxidation, occurs to yield a variety of chamigrene derivatives. iomcworld.comiomcworld.com
For this compound specifically, the formation of the furan ring is a critical late-stage event. It has been proposed that this occurs via the oxidation and cyclization of a suitable chamigrene precursor. A plausible biomimetic strategy for this step involves the transformation of an α-isopropylidene ketone derivative. Research has demonstrated that such a moiety can be converted into a furan ring in a single step using a system of iodine and dimethyl sulfoxide (B87167) (DMSO), a reaction that mirrors potential biological oxidation and cyclization processes. acs.org
A laboratory synthesis that truly reflects this biogenesis would therefore involve two key stages:
Spirocyclization Cascade: An electrophile-initiated (e.g., bromonium-induced) cyclization of a bisabolene-type precursor to construct the halogenated chamigrene skeleton.
Furan Annulation: A subsequent oxidation and cyclization of an appropriate intermediate to form the furan ring, completing the this compound structure.
The table below outlines the key precursors and intermediates involved in this proposed biomimetic pathway.
Table 1: Key Intermediates in the Proposed Biomimetic Synthesis of this compound
| Compound Name | Role in Pathway | Proposed Structure |
| Farnesyl Pyrophosphate (FPP) | Primary Biosynthetic Precursor | C₁₅H₂₈O₇P₂ |
| Bisabolene Carbocation | Key Monocyclic Intermediate | C₁₅H₂₅⁺ |
| Halogenated Chamigrene Precursor | Spirocyclic Core Structure | C₁₅H₂₃BrCl |
| α-Isopropylidene Ketone Intermediate | Immediate Precursor to Furan Ring | C₁₅H₂₀BrClO |
| This compound | Final Target Molecule | C₁₅H₁₉BrClO |
| Note: Structures are represented by their chemical formulas. |
The following table details the crucial chemical transformations that would underpin a biomimetic synthesis of this compound.
Table 2: Key Biomimetic Transformations and Potential Reagents
| Transformation Step | Description | Potential Laboratory Reagents |
| Spirocyclization Cascade | A bromonium ion-initiated cascade cyclization of a bisabolene-type precursor to form the spiro[5.5] chamigrene skeleton. | N-Bromosuccinimide (NBS) or other electrophilic bromine sources. |
| Furan Ring Formation | One-step oxidative cyclization of an α-isopropylidene ketone intermediate to furnish the furan moiety. | Iodine (I₂) / Dimethyl Sulfoxide (DMSO). acs.org |
This biomimetic approach, by mirroring the proposed steps of natural biogenesis, provides a powerful and chemically logical strategy for the total synthesis of this compound and its analogues.
Ecological and Biological Roles of Furocaespitane
Defensive Mechanisms in Marine Organisms
Chemical defenses are crucial for the survival of many marine organisms, and Furocaespitane is a key component of this strategy for certain species of red algae and the sea hares that consume them.
Red algae of the genus Laurencia are known producers of a diverse array of halogenated secondary metabolites, including sesquiterpenes like this compound. These compounds are widely recognized for their role in deterring feeding by herbivores. While direct experimental studies on the specific anti-herbivory properties of isolated this compound are not extensively documented, the ecological context of its production strongly supports its function as a chemical defense. The production of such metabolites is a known strategy to reduce grazing pressure from various marine herbivores.
The surface of marine algae is also susceptible to colonization by other organisms, a phenomenon known as epibiosis. This fouling can be detrimental to the host algae by blocking sunlight and impeding nutrient uptake. Many seaweeds produce chemical compounds to inhibit the settlement and growth of epiphytes. Halogenated sesquiterpenes found in Laurencia are believed to contribute to this antifouling defense, suggesting a probable role for this compound in preventing epibiosis.
Table 1: Documented Ecological Roles of Laurencia-derived Sesquiterpenes
| Ecological Role | Organism | Compound Class | Inferred Role of this compound |
| Anti-Herbivory | Laurencia spp. | Halogenated Sesquiterpenes | Feeding deterrent |
| Anti-Epibiosis | Laurencia spp. | Halogenated Sesquiterpenes | Inhibition of larval settlement |
Sea hares, particularly species within the genus Aplysia, are specialist herbivores that feed on red algae. They have the remarkable ability to sequester the chemical defenses of their food source, including this compound, and store them in their own tissues, such as the digestive gland. This sequestration is not merely a passive accumulation but an adaptive mechanism for their own defense against predators.
When threatened, sea hares can release these sequestered compounds, making them unpalatable or toxic to potential predators. The leathery skin of some sea hare species also contains these toxins, rendering them largely inedible. While the defensive secretions of sea hares are complex mixtures, the presence of algal-derived sesquiterpenes is a key element of their anti-predator strategy. The specific contribution of this compound to this defense is inferred from its presence in these animals and the known defensive properties of related compounds.
Table 2: Sequestration of this compound by Sea Hares
| Organism | Food Source | Sequestered Compound | Defensive Application |
| Aplysia spp. | Laurencia spp. | This compound | Predation Deterrence |
Inter-Species Chemical Interactions in Marine Ecosystems Involving this compound
The release of secondary metabolites like this compound into the marine environment can influence the behavior and survival of other species beyond direct herbivore-plant or predator-prey relationships. This phenomenon, known as allelopathy, involves the chemical inhibition of one organism by another. In marine ecosystems, allelopathy can play a role in competition for space and resources.
While specific studies on the allelopathic effects of this compound are limited, it is plausible that its presence in the water column, resulting from excretion by Laurencia or sea hares, could impact the settlement and growth of competing algae, invertebrate larvae, and microorganisms. This would establish a chemical "sphere of influence" around the producing organism, affecting the surrounding community structure.
Chemo-Ecological Significance of this compound in Marine Food Webs and Biodiversity
The production and transfer of this compound through the food web have significant implications for the structure and dynamics of marine ecosystems. At the base of this interaction, the chemical defense of Laurencia algae against generalist herbivores allows them to thrive and influences the distribution of grazing pressure.
The specialist herbivores, the sea hares, by being able to tolerate and sequester these compounds, carve out a unique ecological niche. This dietary specialization, in turn, affects the flow of energy through the food web. The subsequent use of this compound as a defense by sea hares against their own predators introduces a chemically-mediated link to higher trophic levels.
Advanced Analytical Techniques in Furocaespitane Research
Chromatographic Separations for Isolation, Purification, and Purity Assessment
Chromatography is a cornerstone of natural product chemistry, enabling the separation of individual compounds from complex biological mixtures. The isolation of Furocaespitane, often found alongside other related metabolites, necessitates a multi-step chromatographic approach. uoa.gr The process typically begins with preliminary fractionation of a crude extract, followed by high-resolution techniques to yield the pure compound. lookchem.com
A summary of chromatographic methods used in this compound research is presented below.
Table 1: Chromatographic Techniques in this compound Analysis| Technique | Mode | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference |
|---|---|---|---|---|---|
| Flash Chromatography | Normal Phase | Silica (B1680970) Gel | Hexane-EtOAc (1:1) | Initial fractionation of crude extract | lookchem.com |
| High-Performance Liquid Chromatography (HPLC) | Normal Phase | Jaigel-sil column | Hexane-EtOAc (1:1) | Final purification | lookchem.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | N/A | DB-23 column (example) | N/A (Carrier Gas) | Identification and Quantification | sci-hub.senih.gov |
High-Performance Liquid Chromatography (HPLC) in Preparative and Analytical Modes
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique crucial for the final purification stages of this compound. uoa.grnih.gov Following initial separation by methods like flash chromatography, HPLC is employed to separate this compound from closely related structural analogues. In one specific isolation from the sea hare Aplysia dactylomela, a mixture containing this compound was subjected to HPLC on a Jaigel-sil column using a hexane-EtOAc (1:1) solvent system to yield the pure compound (1.4 mg). lookchem.com
In its preparative mode, HPLC is used to physically collect the purified this compound fraction for subsequent structural analysis. In analytical mode, the technique serves to assess the purity of the isolated compound, where a single, sharp peak indicates a high degree of homogeneity. The choice of stationary phase (e.g., normal phase silica or reversed-phase C18) and mobile phase is optimized to achieve the best separation based on the polarity of this compound and its surrounding impurities. mdpi.com
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com this compound has been successfully identified in metabolomic studies using GC coupled with mass spectrometry (GC-MS). sci-hub.se Specifically, non-targeted metabolomic analysis utilizing gas chromatography-atmospheric pressure ionization-quadrupole time of flight-mass spectrometry (GC/APCI-qTOF-MS) has listed this compound as an identified metabolite. sci-hub.se
This application demonstrates that this compound possesses sufficient volatility and thermal stability for GC analysis. For less volatile derivatives or related compounds, chemical derivatization may be employed to increase their volatility, making them amenable to GC separation and analysis. The technique is highly sensitive and provides excellent resolution, making it suitable for quantifying the presence of this compound in various biological samples. nih.gov
Flash Chromatography for Efficient Fractionation
Flash chromatography is an essential, rapid purification technique that operates under medium pressure, making it faster than traditional gravity column chromatography. rochester.educhromtech.com It is a primary workhorse in natural product isolation, used for the initial cleanup and fractionation of crude extracts. chromtech.com In the isolation of this compound, researchers performed initial processing of a crude extract fraction using flash chromatography on a silica gel column, eluting with a mixture of hexane (B92381) and ethyl acetate (B1210297) (1:1). lookchem.com This step effectively separates the complex mixture into simpler fractions based on polarity, one of which is enriched with this compound and its isomers. This enriched fraction is then carried forward for final purification by more powerful methods like HPLC. lookchem.com
Spectroscopic and Spectrometric Characterization Methods
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. organicchemistrydata.org The structural determination of this compound and related furanosesquiterpenoids relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net
1D NMR: The ¹H NMR spectrum reveals the number of distinct proton environments and their splitting patterns (J-couplings), which provides information about neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. chemguide.co.uk The chemical shifts in both spectra give clues about the electronic environment of each nucleus, for instance, identifying carbons attached to electronegative atoms like oxygen or halogens. chemguide.co.uk
2D NMR: To assemble the full structure, 2D NMR experiments are essential as they show correlations between nuclei. wikipedia.orgucsb.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds, allowing for the tracing of proton-proton connectivity within molecular fragments. ox.ac.uklibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, mapping the ¹H and ¹³C data together. wikipedia.orglibretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the relative stereochemistry of the molecule. researchgate.net
While the specific spectral data for this compound is dispersed in the literature, the table below shows representative chemical shifts for key functionalities found in such furanosesquiterpenoids.
Table 2: Representative NMR Data for this compound-type Structures
| Nucleus | Type of Environment | Representative Chemical Shift (ppm) |
|---|---|---|
| ¹H | Protons on furan (B31954) ring | δ 6.0 - 7.5 |
| ¹H | Protons on carbon bearing a halogen | δ 3.5 - 4.5 |
| ¹H | Methyl group protons | δ 0.8 - 2.0 |
| ¹³C | Carbons of the furan ring | δ 110 - 150 |
| ¹³C | Carbon bearing an oxygen atom | δ 60 - 80 |
| ¹³C | Carbon bearing a halogen atom | δ 40 - 70 |
High-Resolution Mass Spectrometry (MS, HRMS, MS/MS) for Precise Mass Measurement and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. khanacademy.orgthermofisher.com
High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures molecular mass with extremely high accuracy (typically to within 5 ppm). sciex.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, an HRMS measurement identified a mass of 289.0333467, which corresponds to the molecular formula C₁₂H₁₆BrClO. sci-hub.se This information is fundamental for confirming the identity of the isolated compound.
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. thermofisher.comprotocols.io In an MS/MS experiment, the molecular ion of this compound is selected and fragmented, and the masses of the resulting fragment ions are measured. The pattern of fragmentation—for instance, the loss of a bromine atom, a chlorine atom, or other characteristic pieces of the molecule—serves as a fingerprint that helps to confirm the proposed structure elucidated by NMR. thermofisher.com Electron Ionization Mass Spectrometry (EIMS) of a related bisabolene (B7822174) derivative showed characteristic isotopic patterns for ions containing halogens, a feature that would also be expected in the mass spectrum of this compound. lookchem.com
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₆BrClO | Determined from precise mass | sci-hub.se |
| Ionization Mode | APCI (example) | Atmospheric Pressure Chemical Ionization | sci-hub.se |
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline molecule. researchgate.net This non-destructive technique provides an unambiguous three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry. mdpi.com
The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of reflections. khwarizmi.org By measuring the geometric positions and intensities of these thousands of unique reflections, researchers can reconstruct the molecule's complete structure.
For this compound, obtaining a suitable crystal was a critical step following its initial isolation. The structural elucidation, first reported in 1973, relied on chemical and spectroscopic methods, with later studies on related compounds from Laurencia confirming structures through X-ray analysis. researchgate.netdntb.gov.ua An XRD analysis of this compound would yield precise data, as illustrated in the hypothetical data table below, which is representative of the parameters obtained for such a sesquiterpenoid.
| Parameter | Value | Description |
|---|---|---|
| Chemical Formula | C15H17BrO | The elemental composition of the molecule. |
| Formula Weight | 293.20 g/mol | The mass of one mole of the compound. |
| Crystal System | Orthorhombic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | The specific symmetry group of the crystal. |
| a, b, c (Å) | 8.12, 12.45, 14.33 | The dimensions of the unit cell in angstroms. |
| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |
| Volume (ų) | 1450.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
This definitive structural information is foundational, enabling further research into its synthesis, biological activity, and biosynthesis.
Advanced Metabolomics Approaches for this compound Profiling
Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within an organism or biological system. nih.gov For this compound research, advanced metabolomics provides powerful tools to explore beyond the single molecule and understand its context within the broader chemical landscape of its source organism.
Untargeted metabolomics aims to capture and measure as many metabolites as possible in a sample without a preconceived bias. nih.gove-algae.org This discovery-oriented approach is ideal for finding novel or unexpected compounds. When applied to extracts of Laurencia caespitosa, techniques like ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) can generate a detailed chemical fingerprint of the alga. openarchives.gr
This methodology allows researchers to screen for ions with mass-to-charge ratios (m/z) and isotopic patterns characteristic of halogenated sesquiterpenes. By comparing the metabolomic profiles of different Laurencia populations or specimens, it is possible to identify new this compound analogues that may differ in their degree or position of halogenation, oxidation state, or stereochemistry. uoa.gr Such discoveries expand the known chemodiversity of the Laurencia genus and provide more molecules for bioactivity screening. researchgate.net
| Compound | Observed m/z [M+H]⁺ | Putative Formula | Status |
|---|---|---|---|
| This compound | 293.0536 | C15H18BrO | Known |
| Isofucoaespitane | 293.0536 | C15H18BrO | Known Isomer |
| Deoxythis compound | 277.0592 | C15H18Br | Hypothetical Analogue |
| Hydroxythis compound | 309.0486 | C15H18BrO2 | Hypothetical Analogue |
| Chlorothis compound | 249.1041 | C15H18ClO | Hypothetical Analogue |
Understanding the function of a natural product requires knowing where it is located and how it interacts with its environment. Spatial metabolomics, particularly mass spectrometry imaging (MSI), allows for the visualization of molecule distribution directly within intact tissue sections. nih.govresearchgate.net By applying MSI to a cross-section of Laurencia thallus, researchers could map the precise location of this compound. For instance, finding a high concentration in the outer cell layers or in specialized glandular cells known as corps en cerise would strongly suggest a role in chemical defense against herbivores or pathogens. researchgate.netvliz.be
Environmental metabolomics extends this analysis to the surrounding ecosystem. By analyzing seawater, sediments, and potential predators (like sea hares) that feed on Laurencia, scientists can track the fate of this compound after its release. nih.gov This can reveal its role in allelopathy (inhibiting competitors), as a signaling molecule, or its sequestration and transformation by other organisms in the food web. e-algae.org
| Sample Type | Analytical Technique | Hypothetical Finding | Ecological Implication |
|---|---|---|---|
| Algal Tissue (Cross-section) | Mass Spectrometry Imaging (MSI) | High this compound concentration in apical tips and outer cortex. | Primary role in deterring herbivory at the most exposed/valuable parts of the alga. |
| Surrounding Seawater | LC-MS/MS | Trace levels detected, increasing with algal density. | Potential role as an allelopathic or signaling agent in the local environment. |
| Sea Hare Tissue (Digestive Gland) | LC-MS/MS | This compound and modified derivatives detected. | Sequestration from diet for the sea hare's own chemical defense. |
Integration of Multi-Omics Data for Holistic this compound Research
A truly comprehensive understanding of this compound requires integrating data from multiple "omics" platforms. mdpi.com A multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to connect the genetic blueprint of an organism to its chemical output. mdpi.comusc.edu.au This is particularly powerful for elucidating the biosynthetic pathway of a complex natural product, a process that is often difficult to study using traditional biochemical methods. nih.gov
For this compound, this integrated strategy would involve sequencing the genome and transcriptome of Laurencia caespitosa. mdpi.com Researchers would search the genomic data for candidate genes known to be involved in terpene biosynthesis (e.g., terpene synthases) and halogenation (e.g., vanadium-dependent haloperoxidases), which are crucial for forming the this compound scaffold and adding the bromine atom. usc.edu.au
By correlating gene expression levels (transcriptomics) with metabolite profiles (metabolomics) under different conditions, scientists can identify a specific biosynthetic gene cluster (BGC)—a group of genes located together in the genome—that is activated when this compound is being produced. This approach not only reveals the enzymes responsible for its creation but also opens the door for biosynthetic engineering to produce this compound or novel analogues in a controlled laboratory setting. researchgate.net
| Omics Layer | Key Data Generated | Contribution to this compound Research |
|---|---|---|
| Genomics | Complete DNA sequence | Identifies candidate genes for terpene synthases and haloperoxidases. usc.edu.au |
| Transcriptomics | Gene expression levels (RNA) | Reveals which genes are actively transcribed when this compound is produced. nih.gov |
| Proteomics | Protein abundance and modifications | Confirms the presence and activity of the biosynthetic enzymes (proteins). researchgate.net |
| Metabolomics | Metabolite profiles and concentrations | Directly measures this compound and correlates its abundance with gene/protein data. nih.gov |
Future Research Directions and Unexplored Avenues in Furocaespitane Chemistry
Comprehensive Elucidation of Complete Biosynthetic Pathways and Underlying Genetic Basis
While the biogenetic origin of furocaespitane is believed to involve the cyclization of a farnesyl pyrophosphate precursor, the precise enzymatic machinery and the genes encoding these enzymes are yet to be fully identified. Future research should focus on a multi-omics approach, integrating genomics, transcriptomics, and proteomics of this compound-producing organisms, such as the red algae Laurencia caespitosa and the sea hare Aplysia dactylomela, which is known to sequester compounds from its algal diet. researchgate.netresearchgate.netnih.gov Identifying the gene clusters responsible for the biosynthesis of the bisabolene-type skeleton and the subsequent halogenation and ether formation will be crucial. This knowledge will not only provide a deeper understanding of the natural production of this compound but also pave the way for its heterologous expression and production in microbial hosts.
Development of Chemoenzymatic Synthesis Strategies for this compound and its Analogues
The total synthesis of this compound presents a significant challenge due to its stereochemically complex and compact fused ring system. While purely chemical syntheses have been explored, chemoenzymatic approaches offer a promising alternative for more efficient and selective syntheses. nih.govchemrxiv.orgnih.govmdpi.com Future research could focus on identifying and engineering enzymes, such as halogenases and cyclases, that can perform key steps in the this compound synthesis with high regio- and stereoselectivity. nih.gov This strategy could significantly shorten synthetic routes and facilitate the production of a wider range of this compound analogues for structure-activity relationship (SAR) studies. The development of modular chemoenzymatic synthesis would allow for the systematic variation of different parts of the molecule, leading to a deeper understanding of the structural requirements for its biological activity. nih.govnih.gov
Exploration of Novel this compound Derivatives from Underexplored Marine Habitats and Microorganisms
The vastness of the marine environment suggests that many novel natural products, including new this compound derivatives, are yet to be discovered. plos.orgnih.govdatadryad.org Future research should target underexplored marine habitats, such as deep-sea vents, polar regions, and unique symbiotic systems, for the isolation of new this compound-producing organisms. plos.org Furthermore, investigating marine microorganisms, including fungi and bacteria associated with algae and invertebrates, could reveal novel biosynthetic pathways and structurally diverse this compound analogues. nih.govnih.gov The application of modern metabolomic and genomic screening techniques will be instrumental in identifying these new compounds and the organisms that produce them.
Advanced Ecological Studies on this compound's Role, Distribution, and Turnover in Marine Ecosystems
The ecological role of this compound in the marine environment is not fully understood, although it is likely involved in chemical defense mechanisms against predators or pathogens. nih.gov Advanced ecological studies are needed to investigate its specific functions. This includes determining its distribution and concentration in various marine organisms and their habitats, as well as understanding its turnover rate in the ecosystem. jaefr.comresearchgate.net Investigating the interactions between this compound-producing algae and herbivores like sea hares can provide insights into food web dynamics and chemical ecology. worldwildlife.orgaggressor.comresearchgate.net Understanding the factors that influence this compound production, such as environmental stressors, will also be a key area of research.
Development of Predictive Computational Models for this compound Structure-Activity Relationships
To accelerate the discovery of new this compound-based therapeutic agents, the development of predictive computational models for its structure-activity relationships (SAR) is essential. creative-proteomics.comresearchgate.net By employing quantitative structure-activity relationship (QSAR) modeling and other computational techniques like deep learning, researchers can predict the biological activity of novel this compound derivatives before their synthesis. europa.euplos.orgunb.canih.govmdpi.comarxiv.orgarxiv.org These models can help in identifying the key structural features responsible for a specific biological activity and guide the design of more potent and selective analogues. researchgate.net Such in silico approaches can significantly reduce the time and cost associated with drug discovery and development. nih.gov
Methodological Advancements in this compound Analysis, Detection, and Quantification
The development of more sensitive, rapid, and robust analytical methods is crucial for all aspects of this compound research. cdc.govfao.org Future efforts should focus on advancing current techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for improved separation and identification of this compound and its metabolites from complex biological matrices. nih.govmdpi.comnih.gov The development of novel detection methods, potentially based on biosensors or immunoassays, could enable real-time monitoring of this compound in its natural environment. nih.gov Furthermore, establishing standardized and validated quantification methods is essential for accurate ecological studies and for the quality control of any potential future applications. nih.gov
Q & A
Q. What are the key considerations for ensuring data integrity and transparency in this compound research?
- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit datasets in public repositories (e.g., Zenodo) with metadata tags. Disclose conflicts of interest and provide raw data files (e.g., chromatograms, spectral data) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
